molecular formula C25H17BrFN5O2 B2542364 4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1110978-10-3

4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

Cat. No.: B2542364
CAS No.: 1110978-10-3
M. Wt: 518.346
InChI Key: RIZDSSLLCQYGEV-UHFFFAOYSA-N
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Description

The compound 4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a heterocyclic benzamide derivative featuring:

  • A 4-bromophenyl group attached to the benzamide core.
  • An imidazole ring linked via a methylene bridge to a substituted phenyl group.
  • A 1,2,4-oxadiazole moiety with a 4-fluorophenyl substituent at position 2.

This architecture combines electron-withdrawing (bromo, fluoro) and aromatic stacking elements, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

4-bromo-N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrFN5O2/c26-19-7-3-18(4-8-19)24(33)29-21-11-1-16(2-12-21)13-32-14-22(28-15-32)25-30-23(31-34-25)17-5-9-20(27)10-6-17/h1-12,14-15H,13H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZDSSLLCQYGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)NC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • A bromine atom
  • An oxadiazole moiety
  • An imidazole ring
  • A benzamide backbone

This structural diversity is believed to contribute to its varied biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and imidazole rings. For instance, derivatives similar to the target compound demonstrated significant growth inhibition in various cancer cell lines:

  • SNB-19 : 86.61% inhibition
  • OVCAR-8 : 85.26% inhibition
  • NCI-H40 : 75.99% inhibition

Moderate activity was also observed against several other cancer cell lines, indicating a broad spectrum of anticancer properties .

Antimicrobial Effects

The presence of the oxadiazole group has been linked to antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:

  • MIC values for certain derivatives were reported as low as 50 μg/ml against S. typhi, showcasing their potential as antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the chemical structure significantly influence biological activity. Key findings include:

  • The introduction of electron-donating groups enhances cytotoxicity.
  • The positioning of substituents on the aromatic rings affects binding affinity to biological targets.

For instance, compounds with a fluorine substitution on the phenyl ring exhibited improved activity compared to their non-fluorinated counterparts .

Case Study 1: Antitumor Efficacy

In a study focusing on compounds similar to 4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide, researchers evaluated its efficacy in a xenograft model. The compound demonstrated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related oxadiazole derivatives against Staphylococcus aureus. Results indicated that certain derivatives exhibited comparable activity to standard antibiotics such as norfloxacin, highlighting their therapeutic potential .

Data Summary

Activity TypeCell Line / Organism% Inhibition / MIC (μg/ml)
AnticancerSNB-1986.61%
AnticancerOVCAR-885.26%
AnticancerNCI-H4075.99%
AntimicrobialS. typhi50
AntimicrobialStaphylococcus aureusComparable to norfloxacin

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like bromine and fluorine) enhances the antimicrobial potency by increasing lipophilicity and facilitating membrane penetration .

Anticancer Potential

Compounds featuring the oxadiazole and imidazole frameworks have been extensively studied for their anticancer properties. For example, derivatives have been tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival . Specific studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .

Study 1: Antimicrobial Evaluation

A study focused on the synthesis and evaluation of novel benzamide derivatives reported that certain compounds demonstrated significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) as low as 1.27 µM against resistant strains . This suggests that modifications to the benzamide structure can lead to enhanced antimicrobial efficacy.

Study 2: Anticancer Screening

In another investigation, compounds structurally related to 4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide were tested against human colorectal carcinoma cell lines. The results indicated that some derivatives had IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), highlighting their potential as effective anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features
Compound Name/ID Core Structure Substituents/Modifications Synthesis Method (Key Steps) Reference
Target Compound Benzamide-imidazole-oxadiazole 4-bromo, 4-fluorophenyl Likely multi-step coupling (e.g., Suzuki-Miyaura for imidazole-oxadiazole linkage)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) Acetamide-thiazole-triazole-benzimidazole 4-fluorophenyl-thiazole, benzimidazole-triazole Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with 2,4-difluorophenyl isothiocyanate
5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione (9) Triazole-thione-sulfonyl 4-bromophenylsulfonyl, 2,4-difluorophenyl Cyclization of hydrazinecarbothioamides in basic media
4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Halogenated benzamide 4-bromo, 5-fluoro, trifluoropropoxy Amide coupling using benzoyl chloride and substituted anilines
Key Observations:
  • Synthetic Routes : The target compound likely employs coupling reactions (e.g., imidazole functionalization via palladium-catalyzed cross-coupling), whereas analogues like 9b and 9 rely on CuAAC or cyclization strategies .
  • Halogenation : Bromo and fluoro substituents are common across analogues (e.g., 9b , 9 , and the target), enhancing lipophilicity and metabolic stability.

Physicochemical and Spectral Properties

Table 2: Comparative Spectral Data
Compound Name/ID IR Key Bands (cm⁻¹) ¹H/¹³C-NMR Features Melting Point (°C)
Target Compound Expected: C=O (~1680), C-Br (~600), C-F (~1250) Aromatic protons (δ 7.2–8.5), imidazole CH (δ 7.8–8.2), oxadiazole C=O (δ 160–165) Not reported
9b (Ev1) C=S (1243–1258), C=O (1663–1682) Thiazole CH (δ 7.5–8.0), triazole CH (δ 7.9–8.3) 215–218
5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione (9) C=S (1247–1255), NH (3278–3414) Sulfonyl aromatic protons (δ 7.6–8.1), triazole CH (δ 8.0–8.4) 192–195
Key Observations:
  • IR Spectroscopy : The target’s oxadiazole C=O and C-F stretches differ from the C=S and NH bands in 9b and 9 .
  • Thermal Stability : Melting points for analogues (e.g., 9b at 215–218°C) suggest moderate stability, likely influenced by halogen content and hydrogen bonding.
Key Observations:
  • Oxadiazole vs.
  • Halogen Effects : Bromo and fluoro substituents in the target and 9 enhance membrane permeability and resistance to oxidative metabolism.

Q & A

Q. What synthetic strategies are commonly employed for constructing the multi-heterocyclic core of this compound?

The synthesis involves sequential coupling reactions and cyclization steps. Key steps include:

  • Oxadiazole formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under microwave or thermal conditions .
  • Imidazole functionalization : Copper-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig) to introduce the 4-fluorophenyl group.
  • Benzamide linkage : Amide coupling using EDCI/HOBt or DCC as activators in anhydrous DMF .

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)Purity (HPLC)
OxadiazoleNH₂OH·HCl, DIPEA, 120°C, 6h65–75>95%
Imidazole couplingCuI, L-proline, K₂CO₃, DMSO, 80°C50–60>90%

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is critical:

  • NMR : Confirm regiochemistry of the oxadiazole (C-5 substitution) via ¹³C NMR (δ ~167–170 ppm for oxadiazole carbons) .
  • IR : Detect amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic pattern for bromine .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition : Fluorescence-based assays targeting enzymes like 5-lipoxygenase-activating protein (FLAP), given structural similarities to oxadiazole-containing FLAP inhibitors .
  • Cellular assays : Measure anti-inflammatory activity via inhibition of LTB₄ production in human whole blood (IC₅₀ < 100 nM target) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent modification : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., CF₃) to enhance target binding.
  • Pharmacophore analysis : Use docking simulations (AutoDock Vina) to identify key interactions with FLAP’s hydrophobic pockets .

Q. Example SAR Data :

Substituent (R)FLAP IC₅₀ (nM)Solubility (µg/mL)
4-Fluorophenyl8.212.5
4-CF₃3.15.8
4-OCH₃25.432.1

Q. What crystallographic techniques resolve structural ambiguities in polymorphic forms?

  • Single-crystal XRD : Use SHELXL for refinement; monitor torsional angles of the benzamide moiety to detect conformational flexibility .
  • ORTEP-3 : Visualize thermal ellipsoids for the bromophenyl group to assess positional disorder .

Q. How can computational modeling address discrepancies in experimental vs. predicted solubility?

  • COSMO-RS simulations : Predict solubility in DMSO/water mixtures by analyzing σ-profiles of the oxadiazole and imidazole rings.
  • Molecular dynamics (MD) : Simulate aggregation tendencies using GROMACS; correlate with experimental dynamic light scattering (DLS) data .

Q. What strategies mitigate low yields in the final amide coupling step?

  • Design of Experiments (DoE) : Optimize stoichiometry (e.g., 1.2 eq. benzoyl chloride), solvent (DMF vs. THF), and temperature (0°C vs. RT) via a factorial design .
  • Catalyst screening : Test alternative coupling agents like HATU or PyBOP for sterically hindered amines.

Methodological Considerations

Q. How should researchers analyze conflicting bioactivity data across assay platforms?

  • Dose-response normalization : Re-evaluate IC₅₀ values using a shared reference standard (e.g., zileuton for FLAP assays) .
  • Plasma protein binding correction : Adjust for free fraction differences via equilibrium dialysis; report corrected IC₅₀ values .

Q. What analytical workflows characterize degradation products under accelerated stability testing?

  • HPLC-MS/MS : Monitor hydrolysis of the oxadiazole ring (m/z +18 for water addition).
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; identify major degradants via Q-TOF fragmentation .

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